Cas no 1040638-97-8 (N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide)

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide structure
1040638-97-8 structure
商品名:N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
CAS番号:1040638-97-8
MF:C17H15N3O3
メガワット:309.319303750992
CID:5971982
PubChem ID:27376633

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
    • F5323-0045
    • SR-01000922247
    • AKOS024506744
    • N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-oxochromene-3-carboxamide
    • N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
    • SR-01000922247-1
    • 1040638-97-8
    • インチ: 1S/C17H15N3O3/c1-20-15(11-6-4-7-13(11)19-20)18-16(21)12-9-10-5-2-3-8-14(10)23-17(12)22/h2-3,5,8-9H,4,6-7H2,1H3,(H,18,21)
    • InChIKey: YIGODBDRLJPBCB-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=CC2C=CC=CC1=2)C(NC1=C2C(CCC2)=NN1C)=O)=O

計算された属性

  • せいみつぶんしりょう: 309.11134135g/mol
  • どういたいしつりょう: 309.11134135g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 547
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5323-0045-20mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
20mg
$99.0 2023-09-10
Life Chemicals
F5323-0045-5μmol
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
5μmol
$63.0 2023-09-10
Life Chemicals
F5323-0045-15mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
15mg
$89.0 2023-09-10
Life Chemicals
F5323-0045-1mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
1mg
$54.0 2023-09-10
Life Chemicals
F5323-0045-100mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
100mg
$248.0 2023-09-10
Life Chemicals
F5323-0045-10μmol
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5323-0045-4mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
4mg
$66.0 2023-09-10
Life Chemicals
F5323-0045-2μmol
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
2μmol
$57.0 2023-09-10
Life Chemicals
F5323-0045-20μmol
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
20μmol
$79.0 2023-09-10
Life Chemicals
F5323-0045-2mg
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide
1040638-97-8
2mg
$59.0 2023-09-10

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide 関連文献

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamideに関する追加情報

Introduction to N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide (CAS No. 1040638-97-8)

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1040638-97-8, represents a convergence of heterocyclic chemistry and chromenone derivatives, which are known for their diverse biological activities. The structural complexity of this molecule, featuring a fused cyclopentapyrazole core linked to a chromene scaffold, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.

The chemical structure of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide is characterized by its intricate arrangement of nitrogen-containing heterocycles. The cyclopentapyrazole moiety is a key pharmacophore that contributes to the compound's potential biological activity. This moiety has been extensively studied for its role in various pharmacological applications, including anti-inflammatory and anticancer properties. The presence of the methyl group at the 2-position of the cyclopentapyrazole ring further enhances its structural diversity and functional potential.

The chromene core of the molecule, specifically the 2-oxo-2H-chromene moiety, is another critical component that imparts unique chemical and biological properties. Chromenones are well-documented for their antimicrobial, antiviral, and anti-inflammatory effects. The carboxamide functional group at the 3-position of the chromene ring adds another layer of reactivity, enabling various chemical modifications and bioconjugations that could be exploited in drug development.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide and biological targets. These studies have highlighted the compound's potential to interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary docking studies suggest that this molecule may bind to enzymes associated with inflammation and oxidative stress, making it a candidate for therapeutic intervention in related diseases.

The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide presents a significant challenge due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to construct such intricate molecules. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in building the cyclopentapyrazole and chromene frameworks. These advances have not only improved yield but also enabled the introduction of various substituents at strategic positions within the molecule.

In vitro studies have begun to unravel the pharmacological profile of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oکسو -۲Н -چرومِن -۳ -کاربوکسی‌آمید. Initial assays have shown promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, the compound has demonstrated inhibitory effects on enzymes involved in inflammation pathways. These findings are particularly exciting given the growing demand for novel therapeutics that can modulate inflammatory responses without significant side effects.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The structural motif found in N-{2-methyl -۲Н ,۴Н ,۵Н ,۶Н -سیکلوپنتا[سی]پیرازول -۳ -یل} -۲ اکسو -۲Н -چرومِن -۳ -کاربوکسی‌آمید bears resemblance to several bioactive natural products. This similarity suggests that derivatives of this compound may exhibit similar biological activities while offering improved pharmacokinetic properties due to synthetic modifications.

Future research directions for N-{۲-methyl-۲Н ,۴Н ,۵Н ,۶Н -سیکلوپنتا[سی]پیرازول-یل} -۲ اکسو-۲Н -چرومِن-کاربوکسی‌آمید include exploring its mechanism of action in greater detail through biochemical assays and animal models. Additionally، investigating analogues with modified substituents could provide insights into structure/activity relationships and potentially lead to more potent and selective drug candidates.

The development of novel synthetic routes is also crucial for facilitating further research on this compound. Streamlining synthetic protocols will not only reduce costs but also enable high-throughput screening campaigns aimed at identifying biologically active derivatives. Collaborative efforts between synthetic chemists and biologists will be essential in maximizing the therapeutic potential of this promising scaffold.

In conclusion، N-{۲-methyl-۲Н ,۴Н ,۵Н ,۶Н -سیکلوپنتا[سی]پیرازول-یل} -۲ اکسو-< strong>۲Н strong > -< strong >چرومِن strong > -۳-کاربوکسی‌آمید (CAS No.< strong>1040638 strong>< strong>-97- strong>< strong>8) strong > represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of heterocyclic moieties offers multiple opportunities for further exploration in medicinal chemistry. As research progresses, this compound holds promise for contributing to advancements in drug discovery, particularly in areas such as oncology and anti-inflammatory therapy.

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